![molecular formula C9H17NO2 B14314805 3-[Methyl(pentyl)amino]prop-2-enoic acid CAS No. 114084-51-4](/img/structure/B14314805.png)
3-[Methyl(pentyl)amino]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(pentyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It features a prop-2-enoic acid backbone with a methyl(pentyl)amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pentyl)amino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of prop-2-enoic acid with methyl(pentyl)amine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(pentyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(pentyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[Methyl(pentyl)amino]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The prop-2-enoic acid moiety may participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Methyl(ethyl)amino]prop-2-enoic acid
- 3-[Methyl(butyl)amino]prop-2-enoic acid
- 3-[Methyl(hexyl)amino]prop-2-enoic acid
Uniqueness
3-[Methyl(pentyl)amino]prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
114084-51-4 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-[methyl(pentyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h6,8H,3-5,7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QAAZBHHRUMUCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


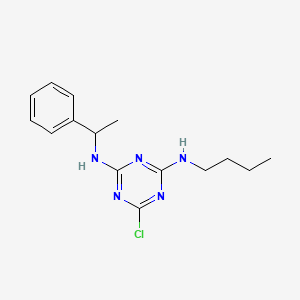
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
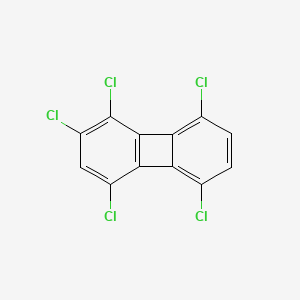
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
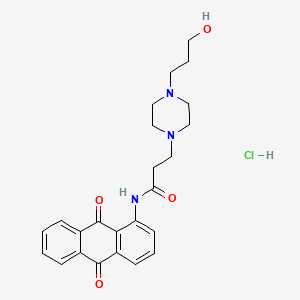
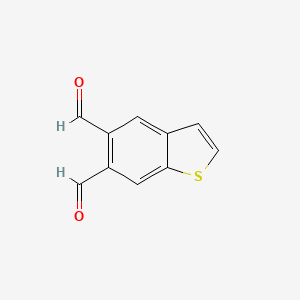
![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
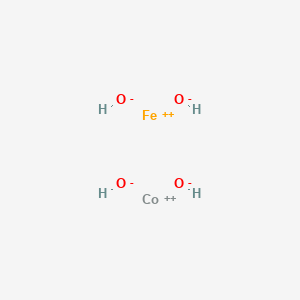
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

